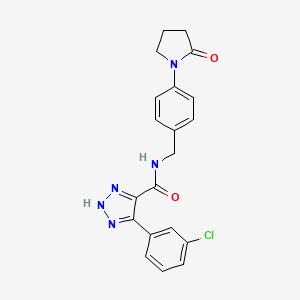

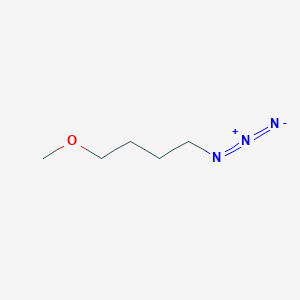

![molecular formula C14H14F3NO2S B2542958 1-(2-噻-5-氮杂双环[2.2.1]庚烷-5-基)-2-(4-(三氟甲氧基)苯基)乙酮 CAS No. 2034207-49-1](/img/structure/B2542958.png)

1-(2-噻-5-氮杂双环[2.2.1]庚烷-5-基)-2-(4-(三氟甲氧基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is a complex molecule that likely exhibits a unique combination of structural features from its bicyclic azabicyclo core to the trifluoromethoxy phenyl group. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related azabicyclo structures, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related azabicyclo compounds involves advanced techniques such as intramolecular photochemical [2 + 2]-cyclization, as seen in the creation of 2-azabicyclo[3.2.0]heptanes, which serve as building blocks for drug discovery . Additionally, the use of 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one as an intermediate in synthesizing nucleoside analogues demonstrates the versatility of azabicyclo structures in medicinal chemistry . These methods could potentially be adapted for the synthesis of the compound , considering its azabicyclo[2.2.1]heptan core.

Molecular Structure Analysis

The molecular structure of azabicyclo compounds is characterized by a rigid bicyclic framework that can influence the biological activity of the molecule. For instance, the X-ray crystal structure analysis of 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane derivatives revealed a common boat conformation for the azabicyclo skeletons . This conformational rigidity is likely to be present in the compound of interest, potentially affecting its interaction with biological targets.

Chemical Reactions Analysis

Azabicyclo compounds can undergo various chemical reactions, including reductive cyclopropanation and hydrogenative deprotection, to yield tris- and monoprotected derivatives . These reactions are crucial for modifying the functional groups and enhancing the molecular diversity of the azabicyclo core. The compound may also be amenable to similar chemical transformations, which could be explored to modify its physical and chemical properties for specific applications.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone, the properties of related azabicyclo compounds can offer some insights. The rigidity of the azabicyclo skeleton and the presence of functional groups such as the trifluoromethoxy phenyl group are likely to influence the compound's lipophilicity, stability, and reactivity. These properties are critical in determining the compound's suitability for drug development and its pharmacokinetic profile.

科学研究应用

光环加成反应

黄素介导的可见光[2+2]光环加成研究表明,含氮和含硫二烯可用于合成苯基和二苯基-3-氮杂双环[3.2.0]庚烷及其相应的季盐。该过程利用可见光,标志着相较于传统的紫外光照射方法合成氮杂双环[3.2.0]庚烷取得了重大进展,表明其在生物活性或手性螺环铵盐生产中具有潜力(Jirásek 等,2017)。

抗菌活性

席夫碱衍生物源自4-噻-1-氮杂双环[3.2.0]庚烷-2-羧酸的研究显示出显着的抗菌和杀真菌活性。这展示了该化合物在开发新型抗菌剂中的作用,突出了其在医药化学研究中的重要性(Al-Masoudi 等,2015)。

药物发现构建模块

2-氮杂双环[3.2.0]庚烷的光化学合成为药物发现的高级构建模块提供了见解。这包括合成构象受限的脯氨酸类似物 2,3-乙烷脯氨酸,强调了该化合物在设计新型治疗剂中的效用(Druzhenko 等,2018)。

双环季铵盐的合成

涉及源自吡咯的氮杂双环[3.2.0]庚烷-7-酮(碳青霉烯)的研究详细阐述了由吡咯合成氮杂双环[3.2.0]庚烷-7-酮的方法,展示了一种有条理的方法来创建具有潜在药理应用的双环季铵盐(Gilchrist 等,1997)。

抗病毒活性

吡唑并[3,4-b]吡啶-5-基乙酮衍生物的合成、反应和抗病毒活性研究表明,该化合物在合成具有评估细胞毒性和抗 HSV1 活性的新杂环化合物中具有基础性作用,进一步强调了其在抗病毒药物开发中的相关性(Attaby 等,2006)。

属性

IUPAC Name |

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-[4-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2S/c15-14(16,17)20-11-3-1-9(2-4-11)5-13(19)18-7-12-6-10(18)8-21-12/h1-4,10,12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBPIMAUDLENCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

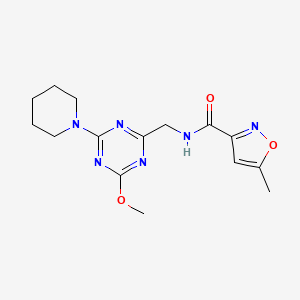

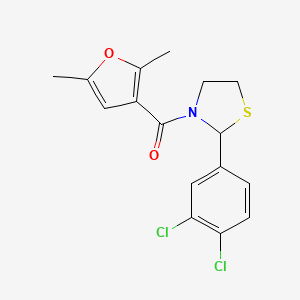

![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

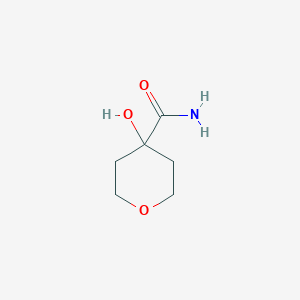

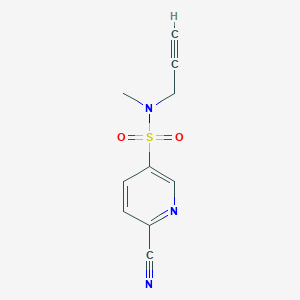

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)

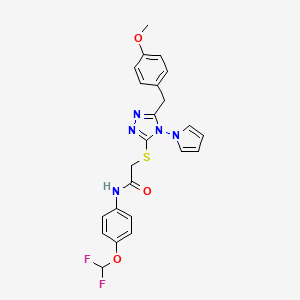

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/no-structure.png)

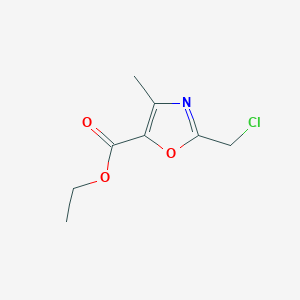

![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea](/img/structure/B2542891.png)

![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)